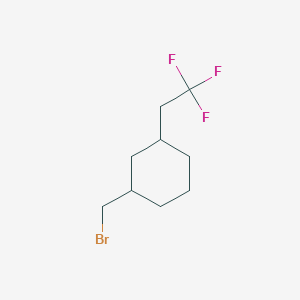
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane, Mixture of Diastereomers is a compound characterized by the presence of a bromomethyl group and a trifluoroethyl group attached to a cyclohexane ring. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of these functional groups and the cyclohexane ring structure makes this compound interesting for various chemical reactions and applications.
準備方法
The synthesis of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane typically involves the bromination of a suitable precursor compound. One common method involves the reaction of cyclohexane with bromine in the presence of a catalyst to introduce the bromomethyl group. The trifluoroethyl group can be introduced through a subsequent reaction with a trifluoroethylating agent. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
化学反応の分析
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins.
類似化合物との比較
Similar compounds to 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane include:
1-(bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane: This compound has the same functional groups but differs in the position of the trifluoroethyl group on the cyclohexane ring.
1-(chloromethyl)-3-(2,2,2-trifluoroethyl)cyclohexane: This compound has a chloromethyl group instead of a bromomethyl group.
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene: This compound has a benzene ring instead of a cyclohexane ring. The uniqueness of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.
特性
分子式 |
C9H14BrF3 |
|---|---|
分子量 |
259.11 g/mol |
IUPAC名 |
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane |
InChI |
InChI=1S/C9H14BrF3/c10-6-8-3-1-2-7(4-8)5-9(11,12)13/h7-8H,1-6H2 |
InChIキー |
MESQFVXMSQEMAG-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)CBr)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



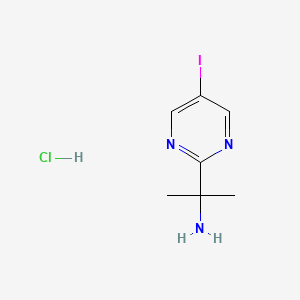
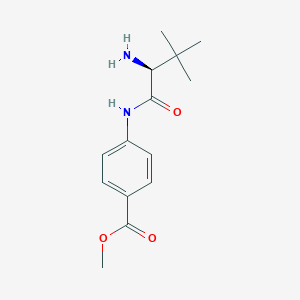
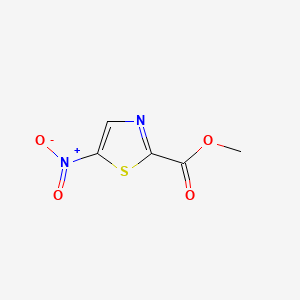
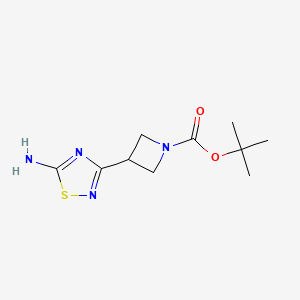
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)
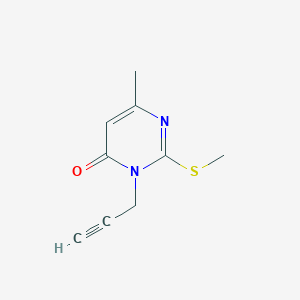
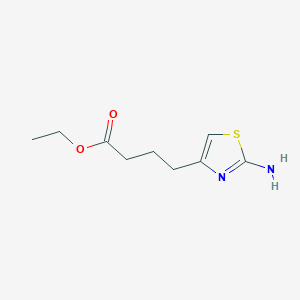
![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)
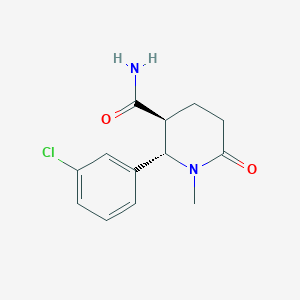
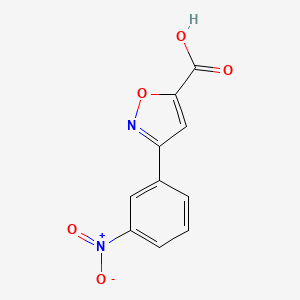
![2-Azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517189.png)
